

# An In-depth Technical Guide to 2-Chlorobenzaldehyde: Properties, Reactivity, and Applications

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## Compound of Interest

Compound Name: 2-Chlorobenzaldehyde

Cat. No.: B7760846

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This guide provides a comprehensive overview of the physical and chemical properties of **2-Chlorobenzaldehyde**, its reactivity, and its applications, particularly for researchers, scientists, and professionals in drug development. The information is presented to not only detail its characteristics but also to provide insights into the causality behind its chemical behavior and practical experimental guidance.

## Introduction

**2-Chlorobenzaldehyde** (o-chlorobenzaldehyde) is an aromatic organic compound with the chemical formula  $C_7H_5ClO$ . It is a derivative of benzaldehyde with a chlorine atom substituted at the ortho position of the benzene ring. This substitution significantly influences its physical properties and chemical reactivity compared to the parent molecule, making it a versatile intermediate in the synthesis of a wide range of commercially important compounds, including dyes, agrochemicals, and pharmaceuticals.<sup>[1]</sup> Its stability, particularly its resistance to autoxidation compared to benzaldehyde, further enhances its utility in synthetic organic chemistry.

## Physicochemical Properties

The physical and chemical properties of **2-Chlorobenzaldehyde** are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>5</sub> ClO	[2]
Molecular Weight	140.57 g/mol	[2]
Appearance	Colorless to pale yellow liquid	[2]
Odor	Pungent, characteristic of aldehydes	[2]
Melting Point	9-12 °C (48-54 °F)	
Boiling Point	209-215 °C (408-419 °F)	[3]
Density	1.248 g/mL at 25 °C	
Solubility	Insoluble in water; soluble in ethanol, ether, acetone, and benzene.[1]	
Vapor Pressure	1.7 hPa at 50 °C	
Refractive Index (n <sub>20/D</sub> )	1.566	[3]
Flash Point	87 °C (189 °F)	
Autoignition Temperature	397 °C (747 °F)	

## Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of **2-Chlorobenzaldehyde**. Below are the key spectral data with interpretations.

### <sup>1</sup>H NMR Spectrum

The <sup>1</sup>H NMR spectrum of **2-Chlorobenzaldehyde** in CDCl<sub>3</sub> typically shows the following signals:

- Aldehydic Proton (CHO): A singlet around δ 10.30 ppm.[4] This downfield shift is characteristic of an aldehyde proton due to the deshielding effect of the carbonyl group.

- Aromatic Protons (Ar-H): A complex multiplet in the region of  $\delta$  7.32-7.87 ppm, corresponding to the four protons on the benzene ring.[4] The ortho-substitution pattern leads to a complex splitting pattern due to spin-spin coupling between adjacent protons.

## $^{13}\text{C}$ NMR Spectrum

The  $^{13}\text{C}$  NMR spectrum in  $\text{CDCl}_3$  provides information about the carbon framework:

- Carbonyl Carbon (C=O): A signal around  $\delta$  189.9 ppm.[4]
- Aromatic Carbons: Six signals in the range of  $\delta$  127.4-137.6 ppm.[4] The carbon attached to the chlorine atom (C-Cl) and the carbon attached to the aldehyde group (C-CHO) will have distinct chemical shifts from the other four aromatic carbons.

## Infrared (IR) Spectrum

The IR spectrum exhibits characteristic absorption bands that confirm the presence of key functional groups:

- C=O Stretch (Aldehyde): A strong, sharp peak around  $1700\text{ cm}^{-1}$ . This is a hallmark of the carbonyl group in an aromatic aldehyde.
- C-H Stretch (Aldehyde): Two weak bands around  $2820$  and  $2740\text{ cm}^{-1}$  (Fermi resonance).
- C-Cl Stretch: A band in the fingerprint region, typically between  $800$  and  $600\text{ cm}^{-1}$ .
- Aromatic C=C Stretches: Peaks in the  $1600$ - $1450\text{ cm}^{-1}$  region.
- Aromatic C-H Bending: Bands in the  $900$ - $675\text{ cm}^{-1}$  region, indicative of the substitution pattern.

## Mass Spectrum

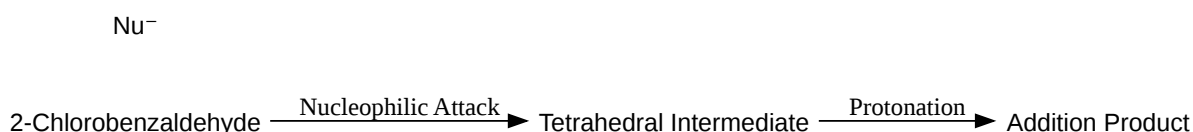
The mass spectrum of **2-Chlorobenzaldehyde** shows a molecular ion peak  $[\text{M}]^+$  at  $m/z$  140 and an  $[\text{M}+2]^+$  peak at  $m/z$  142 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  isotopes).[5][6] Common fragmentation patterns include the loss of a hydrogen atom ( $[\text{M}-1]^+$ ), a formyl radical ( $[\text{M}-29]^+$ ), and a chlorine atom ( $[\text{M}-35]^+$ ).[5][7]

## Chemical Reactivity and Synthetic Applications

The reactivity of **2-Chlorobenzaldehyde** is governed by the interplay of the electron-withdrawing aldehyde group and the ortho-directing, yet deactivating, chlorine atom. This dual nature makes it a versatile building block in organic synthesis.

### Nucleophilic Addition to the Carbonyl Group

The aldehyde functional group is highly susceptible to nucleophilic attack. The electrophilic carbonyl carbon readily reacts with a variety of nucleophiles.<sup>[8][9]</sup>



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Caption: General mechanism of nucleophilic addition to **2-Chlorobenzaldehyde**.

This reactivity is exploited in numerous synthetic transformations, including the formation of cyanohydrins, acetals, and imines.

### Electrophilic Aromatic Substitution

The benzene ring of **2-Chlorobenzaldehyde** can undergo electrophilic aromatic substitution. The aldehyde group is a meta-directing deactivator, while the chlorine atom is an ortho-, para-directing deactivator. The overall effect is that electrophilic substitution is generally disfavored, and when it does occur, the position of substitution is influenced by both groups.

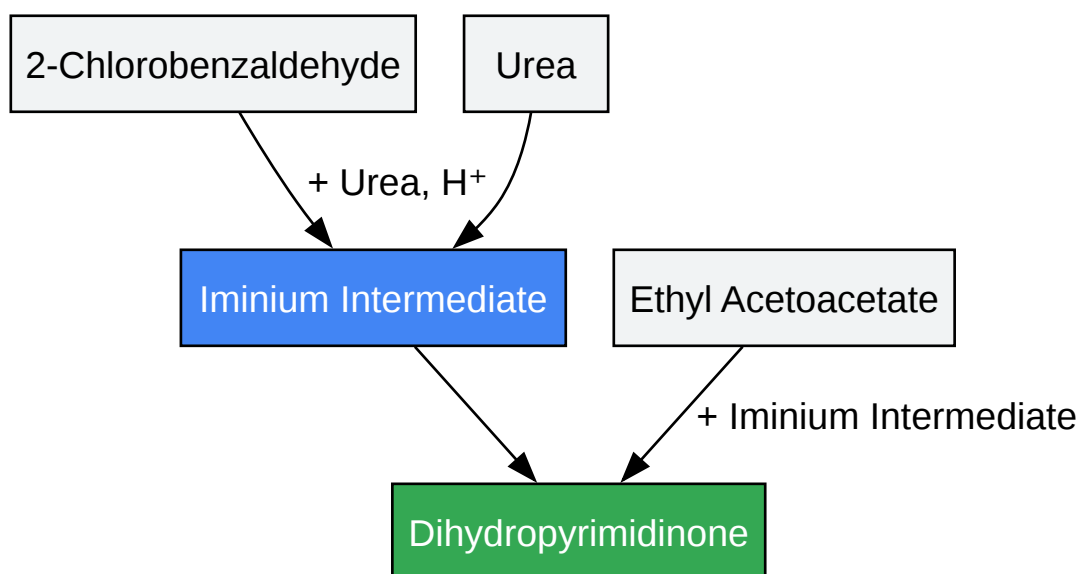
### Oxidation and Reduction

- Oxidation: **2-Chlorobenzaldehyde** can be readily oxidized to 2-chlorobenzoic acid using common oxidizing agents such as potassium permanganate ( $\text{KMnO}_4$ ) or chromic acid.<sup>[10]</sup> This transformation is a key step in the synthesis of various pharmaceuticals and other fine chemicals.

- Reduction: The aldehyde group can be selectively reduced to a primary alcohol, 2-chlorobenzyl alcohol, using reducing agents like sodium borohydride ( $\text{NaBH}_4$ ) or lithium aluminum hydride ( $\text{LiAlH}_4$ ).<sup>[11]</sup>

## The Biginelli Reaction

A significant application of **2-Chlorobenzaldehyde** in medicinal chemistry is its use in the Biginelli reaction, a one-pot multicomponent reaction that produces dihydropyrimidinones.<sup>[12]</sup><sup>[13]</sup> These heterocyclic compounds are known to exhibit a wide range of biological activities, including acting as calcium channel blockers and antihypertensive agents.<sup>[13]</sup><sup>[14]</sup>



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Caption: Simplified workflow of the Biginelli reaction with **2-Chlorobenzaldehyde**.

## Synthesis of CS Gas

**2-Chlorobenzaldehyde** is a key precursor in the synthesis of 2-chlorobenzalmalononitrile (CS gas), a common tear gas agent.<sup>[10]</sup> The synthesis involves a Knoevenagel condensation reaction between **2-Chlorobenzaldehyde** and malononitrile, typically catalyzed by a weak base like piperidine or pyridine.<sup>[15]</sup><sup>[16]</sup>

## Experimental Protocols

The following are representative experimental protocols for common procedures involving **2-Chlorobenzaldehyde**.

## Purification by Vacuum Distillation

Objective: To purify commercial or synthesized **2-Chlorobenzaldehyde**.

Materials:

- Crude **2-Chlorobenzaldehyde**
- Vacuum distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
- Heating mantle
- Vacuum source
- Boiling chips

Procedure:

- Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
- Place the crude **2-Chlorobenzaldehyde** and a few boiling chips into the round-bottom flask.
- Slowly apply vacuum to the system.
- Once a stable vacuum is achieved, begin heating the distillation flask gently with the heating mantle.
- Collect the fraction that distills at the appropriate boiling point for the applied pressure (e.g., 84 °C at 10 mmHg).[3]
- Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.

## Synthesis of 2-Chlorobenzalmalononitrile (CS Gas)

Objective: To synthesize CS gas via Knoevenagel condensation.

Materials:

- **2-Chlorobenzaldehyde**
- Malononitrile
- Ethanol (or other suitable solvent)
- Piperidine (catalyst)
- Round-bottom flask with reflux condenser
- Stirring apparatus
- Ice bath

Procedure:

- In a round-bottom flask, dissolve malononitrile in ethanol.
- Add **2-Chlorobenzaldehyde** to the solution.
- Add a catalytic amount of piperidine to the mixture.
- Stir the reaction mixture at room temperature. The reaction is often exothermic and may require cooling in an ice bath to maintain a controlled temperature.[\[17\]](#)
- Continue stirring until the reaction is complete (monitor by TLC).
- The product will precipitate out of the solution. Collect the solid by vacuum filtration.
- Wash the solid with cold ethanol to remove unreacted starting materials.
- Dry the product under vacuum.

## Safety and Handling

**2-Chlorobenzaldehyde** is a hazardous substance and should be handled with appropriate safety precautions.

- Hazards: Causes severe skin burns and eye damage. May cause an allergic skin reaction.
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
- Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and iron.
- Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.

## Conclusion

**2-Chlorobenzaldehyde** is a valuable and versatile chemical intermediate with a rich reactivity profile. Its unique combination of an aldehyde functional group and a chlorine substituent on the aromatic ring allows for a wide array of chemical transformations, making it an essential building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. A thorough understanding of its physical properties, spectroscopic characteristics, and chemical reactivity, as outlined in this guide, is crucial for its effective and safe utilization in research and development.

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